molecular formula C12H25ClN2O2 B2646963 Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride CAS No. 2550997-62-9

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride

Cat. No.: B2646963
CAS No.: 2550997-62-9
M. Wt: 264.79
InChI Key: RTADGAJYHZFXRE-UXQCFNEQSA-N
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Description

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which contribute to its reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the piperidine ring using methylating agents such as methyl iodide or dimethyl sulfate.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are explored to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved often include neurotransmitter systems, making it relevant in neurological research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-methyl-N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
  • Tert-butyl N-methyl-N-[(3R,4R)-4-aminopiperidin-3-yl]carbamate
  • Tert-butyl N-methyl-N-[(3R,4R)-4-ethylpiperidin-3-yl]carbamate

Uniqueness

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4;/h9-10,13H,6-8H2,1-5H3;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTADGAJYHZFXRE-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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